5-[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione
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Description
The compound “5-[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound. It appears to contain a piperazine ring, which is a common feature in many pharmaceutical drugs . The compound also contains a sulfonyl group and a pyrimidine dione group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a piperazine ring, a sulfonyl group, and a pyrimidine dione group . The exact structure would need to be confirmed through techniques such as NMR and IR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its molecular weight, XLogP3-AA, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, complexity, and covalently-bonded unit count, can be computed .Scientific Research Applications
Role in Antimicrobial Activity
Some derivatives of the chemical structure have been synthesized and tested for their antimicrobial properties. Notably, specific compounds demonstrated potent broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. However, these compounds were found to be inactive against Candida albicans, a pathogenic fungus, highlighting the selectivity and potential utility of these compounds in targeted antimicrobial therapies (Al-Turkistani et al., 2011).
Applications in Organic Crystal Engineering
In the field of organic crystal engineering, derivatives of this chemical structure have been explored for their unique crystalline properties and interactions with solvents like dimethyl sulfoxide (DMSO). These studies not only contribute to our understanding of supramolecular organization in crystals but also have implications for designing materials with specific optical properties, like second harmonic generation, which is akin to urea (Jagadish et al., 2003).
Utility in Anti-MRSA Drug Development
Researchers have synthesized piperazine-based phthalimide derivatives and evaluated them, especially focusing on their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). A specific derivative demonstrated promising antibacterial activity, indicating the potential of such compounds in developing new anti-MRSA drugs. The study also included toxicity evaluation, membrane damage studies, and in silico docking studies, providing a comprehensive view of the compound's bioactivity and safety profile (Prasad et al., 2023).
properties
IUPAC Name |
5-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O4S/c1-18-11-14(15(22)19(2)16(18)23)26(24,25)21-8-6-20(7-9-21)13-5-3-4-12(17)10-13/h3-5,10-11H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGKJKDLZIIWBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione |
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